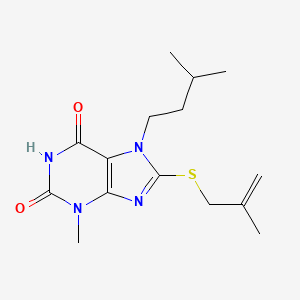

7-isopentyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

7-Isopentyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

- 7-position: A branched isopentyl (3-methylbutyl) group, enhancing lipophilicity and steric bulk.

- 3-position: A methyl group, typical in theophylline analogs.

This compound belongs to a class of 7,8-disubstituted theophyllines, which are pharmacologically significant due to their ability to modulate adenosine receptors, phosphodiesterases, and other targets .

Properties

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-9(2)6-7-19-11-12(16-15(19)22-8-10(3)4)18(5)14(21)17-13(11)20/h9H,3,6-8H2,1-2,4-5H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCPTUSEBWIMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-isopentyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the isopentyl and methylallyl groups through alkylation reactions. Thiolation is then performed to attach the thio group to the purine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine ring or the thio group, resulting in the formation of dihydropurine derivatives or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropurine derivatives and thiols.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

7-isopentyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-isopentyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to altered cellular processes. The pathways involved often include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives

*Estimated based on structural analogs due to lack of direct data.

Key Insights:

Substituent Effects on Lipophilicity: The target compound’s isopentyl group increases lipophilicity compared to methyl (e.g., ) but less than benzyl (). This balance may improve membrane permeability while avoiding excessive hydrophobicity.

Electronic and Steric Contributions :

- Aromatic substituents (e.g., benzyl in ) favor π-π interactions but reduce solubility. In contrast, aliphatic chains (e.g., isopentyl) prioritize hydrophobic interactions .

- Polar groups like trifluoropropyl () or sulfonyl () improve solubility and metabolic stability but may reduce cell permeability .

Biological Implications: Compounds with smaller 8-substituents (e.g., methylsulfonyl in ) show better binding to protease active sites due to reduced steric hindrance .

Synthetic Accessibility :

- Nucleophilic substitution at the 8-position (e.g., ) is a common strategy for introducing thioether groups, suggesting feasible synthesis routes for the target compound .

- Bromo-substituted analogs () serve as intermediates for further functionalization, highlighting the versatility of this scaffold .

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide, and its molecular formula is . The structure includes a dimethoxyphenyl group and a morpholinopyrimidinyl moiety, which are known to impart specific biological activities.

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide involves interactions with various molecular targets within the body. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It may bind to receptors, influencing cellular signaling processes.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related morpholino-pyrimidine derivatives have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown effectiveness against bacteria and fungi, indicating that this compound could also possess such activity.

Table 2: Antimicrobial Activity of Related Compounds

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of similar morpholino derivatives on MCF-7 cells. The results showed significant inhibition of cell proliferation at concentrations lower than 20 µM, suggesting that the compound could be effective in targeting breast cancer cells.

- Evaluation of Antimicrobial Activity : Another study focused on the antimicrobial effects of pyrimidine derivatives against various pathogens. The findings indicated that these compounds had varying degrees of efficacy against Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.